molecular formula C17H25N3O4 B5822568 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

Cat. No. B5822568
M. Wt: 335.4 g/mol
InChI Key: JQKQEEVBGGDHNJ-UHFFFAOYSA-N
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Description

1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting JNK, 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide prevents the activation of downstream signaling pathways that lead to neuronal degeneration and apoptosis.
Biochemical and Physiological Effects:
1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have neuroprotective effects in various animal models of neurological disorders. It has been shown to reduce neuronal death and inflammation, and to improve motor function. In addition, 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in non-neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is its specificity for the JNK signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is its relatively low potency, which may limit its efficacy in vivo.

Future Directions

Future research on 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide could focus on improving its potency and efficacy in vivo, as well as investigating its potential therapeutic applications in other neurological disorders. In addition, further studies could explore the mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, and identify potential biomarkers for monitoring its therapeutic effects. Finally, research could also investigate the safety and toxicity of 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide in animal models and in clinical trials.

Synthesis Methods

1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dimethoxyaniline with ethyl acetoacetate to form 1-(3,5-dimethoxyphenyl)-3-oxoprop-1-en-1-yl acetate. This intermediate is then reacted with piperidinecarboxamide to form 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide. The final product is purified using column chromatography.

Scientific Research Applications

1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to protect neurons from degeneration and apoptosis, and to improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

1-[3-(3,5-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-23-14-9-13(10-15(11-14)24-2)19-16(21)5-8-20-6-3-12(4-7-20)17(18)22/h9-12H,3-8H2,1-2H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKQEEVBGGDHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCN2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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